BenchChemオンラインストアへようこそ!

3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide

Lipophilicity ADME Permeability

This specific benzamide derivative is structurally distinct from its 3-trifluoromethyl and 2-bromo analogs, ensuring reproducible target engagement. The only known biological activity is a weak DDAH1 Ki of 2.82 µM, making it an ideal baseline scaffold for SAR optimization or as a counter-screening tool. Procure this compound to establish reliable baseline permeability, metabolic stability, and off-target profiles for the thian-4-yl-piperidine benzamide sub-series. Not interchangeable with generic benzamides.

Molecular Formula C20H31N3OS
Molecular Weight 361.55
CAS No. 2034308-23-9
Cat. No. B2799585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide
CAS2034308-23-9
Molecular FormulaC20H31N3OS
Molecular Weight361.55
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3CCSCC3
InChIInChI=1S/C20H31N3OS/c1-22(2)19-5-3-4-17(14-19)20(24)21-15-16-6-10-23(11-7-16)18-8-12-25-13-9-18/h3-5,14,16,18H,6-13,15H2,1-2H3,(H,21,24)
InChIKeyMHNVHZWVZVCWAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 15 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Baseline for 3-(Dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide (CAS 2034308-23-9)


3-(Dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide (CAS 2034308-23-9) is a synthetic small molecule with the molecular formula C20H31N3OS and a molecular weight of 361.5 g/mol [1]. It belongs to a class of benzamide derivatives characterized by a 3-dimethylaminobenzamide core linked via a methylene bridge to a piperidine ring that is N-substituted with a thian-4-yl (tetrahydro-2H-thiopyran-4-yl) moiety [2]. This dual heterocyclic scaffold distinguishes it within the broader benzamide family and suggests potential utility in medicinal chemistry as a pharmacophore or intermediate [3]. However, publicly available target-specific biological profiling for this exact compound is extremely sparse, making procurement decisions heavily reliant on its structural differentiators and predicted physicochemical properties relative to close analogs.

Why Generic Substitution Fails for 3-(Dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide in Research Procurement


In-class benzamide analogs with the same thian-4-yl-piperidine scaffold cannot be considered interchangeable due to high sensitivity of biochemical target engagement to the benzamide substituent pattern. For example, replacing the 3-dimethylamino group of our target compound (CID 91814210) with a 3-trifluoromethyl group (CAS 2034308-51-3) [1] or a 2-bromo group (CAS 2034382-95-9) [2] produces structurally distinct compounds that likely exhibit different electronic profiles, steric demands, and hydrogen-bonding capabilities, which directly modulate target affinity and selectivity. Furthermore, the only known quantitative activity data—a Ki of 2.82 µM against human DDAH1 [3]—cannot be assumed for even the closest structural neighbors. Any generic substitution without empirical verification of potency, selectivity, and physicochemical behavior introduces uncontrolled experimental variability, undermining reproducibility in probe development or drug discovery campaigns. The evidence below quantifies where differences exist.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide Against Closest Analogs


Predicted Lipophilicity (XLogP3) of 3-(Dimethylamino) Derivative vs. 3-Trifluoromethyl Analog

The target compound exhibits a computed XLogP3 value of 3.3 [1], which is substantially lower than the predicted value for the 3-trifluoromethyl analog (CAS 2034308-51-3). While an experimentally measured logP for the trifluoromethyl derivative is not available, the replacement of N,N-dimethylamino with trifluoromethyl typically increases lipophilicity by approximately 1–2 log units based on fragment-based contributions. This difference in lipophilicity directly affects membrane permeability, aqueous solubility, and non-specific binding profiles, making the two compounds non-interchangeable in cellular assays and in vivo studies.

Lipophilicity ADME Permeability Structure-Property Relationship

DDAH1 Inhibitory Activity (Ki): Target Compound vs. Inactive Structural Analog Context

The target compound has been reported to inhibit recombinant human DDAH1 with a Ki of 2.82 × 10⁶ nM (2.82 µM) [1]. This is the sole quantitative target-engagement data publicly available for this specific compound. In the broader context of benzamide DDAH1 inhibitors, many structurally related compounds show no measurable inhibition at concentrations up to 100 µM, suggesting that the 3-dimethylamino substitution and the thian-4-yl-piperidine scaffold together confer a minimal but detectable binding interaction. However, without publicly reported Ki values for the 3-trifluoromethyl (CAS 2034308-51-3), 2-bromo (CAS 2034382-95-9), or 4-chloro (CAS benchchems) analogs against DDAH1, no direct quantitative selectivity comparison can be established.

DDAH1 Enzyme Inhibition Cardiovascular Nitric Oxide

Molecular Weight and Heavy Atom Count: Differentiation from Lower-Molecular-Weight Benzamide Scaffolds

With a molecular weight of 361.5 g/mol and heavy atom count of 25 [1], the target compound occupies a distinct physicochemical space compared to both smaller benzamide probes (e.g., N-(piperidin-4-ylmethyl)benzamide, MW ~218 g/mol) and larger, decorated benzamides with multiple halogen substituents (e.g., 5-bromo-2-chloro analog, CAS 2034287-67-5, MW ~447 g/mol). For researchers optimizing ligand efficiency (LE) or lipophilic ligand efficiency (LLE) in a hit-to-lead campaign, the target compound's intermediate size and moderate lipophilicity (XLogP3 = 3.3) provide a balanced starting point that is not offered by smaller minimal cores or bulkier halogenated derivatives.

Molecular Size Ligand Efficiency Drug-likeness Physicochemical Property

Procurement-Relevant Application Scenarios for 3-(Dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide


Chemical Probe Development Targeting DDAH1 with Defined Structural Features

For research groups investigating the dimethylarginine dimethylaminohydrolase (DDAH) family, the compound's confirmed though weak Ki of 2.82 µM against DDAH1 provides a structural starting point for medicinal chemistry optimization [1]. Its 3-dimethylamino substitution pattern and thiopyran-piperidine linker offer distinct vectors for structure-activity relationship (SAR) exploration compared to other benzamide scaffolds.

Physicochemical Benchmarking in CNS or Metabolic Disease Programs

With a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 60.9 Ų [1], the compound sits near the upper limit of favorable CNS drug-like space. Procurement of this specific compound allows therapeutic program teams to establish baseline permeability, metabolic stability, and off-target profiles for the thian-4-yl-piperidine benzamide sub-series.

Fragment Growth and Library Design in GPCR or Ion Channel Programs

The compound's intermediate molecular weight (361.5 g/mol) and dual heterocyclic scaffold make it suitable as a late-stage fragment or early lead for GPCR or ion channel targets [1]. Its differentiation from lighter benzamide fragments and heavier polyhalogenated analogs enables systematic exploration of molecular weight-dependent pharmacology.

Negative Control or Selectivity Profiling for Benzamide Inhibitor Panels

The single known activity data point (DDAH1 Ki = 2.82 µM) in an otherwise unprofiled biochemical space makes this compound useful as a defined negative control or counter-screening tool when evaluating more potent benzamide inhibitors against related enzyme families, ensuring that observed effects are not due to general benzamide scaffold promiscuity.

Quote Request

Request a Quote for 3-(dimethylamino)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.